2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the linear formula CF3OC6H3(NO2)2. It has a molecular weight of 252.10 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two nitro groups and one trifluoroethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.500, a boiling point of 273-274 °C, and a density of 1.623 g/mL at 25 °C .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene have been known to interact with the amino group of amino acids .
Mode of Action
It’s structurally similar compound, 1-fluoro-2,4-dinitrobenzene, reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This suggests that 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene might also interact with amino acids in a similar manner.
Biochemical Pathways
Based on the known interactions of similar compounds with amino acids , it can be inferred that this compound may affect protein synthesis and function.
Result of Action
Similar compounds have been known to cause respiratory irritation , suggesting potential cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place, away from oxidizing agents . This suggests that the compound’s action, efficacy, and stability might be affected by temperature and oxidative conditions.
Properties
IUPAC Name |
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGERQWXLNNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577003 | |
Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-21-4 | |
Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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